molecular formula C₅H₁₁Na₂O₇P B1141016 Methyl-D-erythritol Phosphate Disodium Salt CAS No. 270928-69-3

Methyl-D-erythritol Phosphate Disodium Salt

Cat. No. B1141016
CAS RN: 270928-69-3
M. Wt: 260.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-D-erythritol Phosphate Disodium Salt, also known as 2-C-Methyl-D-Erythritol 4-phosphate (MEP), is a substrate for terpenoid biosynthesis . It has a molecular weight of 260.09 and a molecular formula of C5H11Na2O7P .


Synthesis Analysis

The synthesis of this compound is part of the non-mevalonate pathway, also known as the MEP pathway . This pathway is responsible for the biosynthesis of isoprenoid precursors, which are molecules required for cell survival in most pathogenic bacteria .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H11Na2O7P . The compound is a substrate for terpenoid biosynthesis .


Chemical Reactions Analysis

This compound is involved in the biosynthesis of isoprenoid precursors via the non-mevalonate pathway . The reactions of the MEP pathway include the conversion of pyruvate and glyceraldehyde 3-phosphate into 1-Deoxy-D-xylulose 5-phosphate (DOXP) by DOXP synthase . DOXP is then converted into 2-C-methylerythritol 4-phosphate (MEP) by DXP reductoisomerase .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 260.09 and a molecular formula of C5H11Na2O7P .

Mechanism of Action

The mechanism of action of Methyl-D-erythritol Phosphate Disodium Salt involves its role as a substrate for terpenoid biosynthesis . Terpenoids are a large class of organic chemicals that are used in diverse biological functions, including cell membrane maintenance, hormone synthesis, protein anchoring, and N-glycosylation .

Future Directions

The future directions of research on Methyl-D-erythritol Phosphate Disodium Salt could involve further exploration of its role in the non-mevalonate pathway and its potential applications in the biosynthesis of isoprenoids. This could be particularly relevant for the development of new treatments for pathogenic bacteria that rely on this pathway for cell survival .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl-D-erythritol Phosphate Disodium Salt can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, followed by the final conversion of the intermediates into the target compound. The overall strategy involves the protection of functional groups, reaction with reagents, and deprotection of the intermediates to obtain the final product.", "Starting Materials": [ "D-erythrose", "Methyl iodide", "Sodium hydroxide", "Acetone", "Chloroform", "Triethylamine", "Phosphorus oxychloride", "Sodium phosphate dibasic heptahydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of D-erythrose with methyl iodide to form methyl-D-erythrose", "Step 2: Conversion of methyl-D-erythrose to methyl-D-erythritol with sodium hydroxide and acetone", "Step 3: Protection of hydroxyl group in methyl-D-erythritol with chloroform and triethylamine to form chloroformate intermediate", "Step 4: Conversion of chloroformate intermediate to phosphonate intermediate with phosphorus oxychloride", "Step 5: Deprotection of phosphonate intermediate with sodium phosphate dibasic heptahydrate and hydrochloric acid to form Methyl-D-erythritol Phosphate Disodium Salt" ] }

CAS RN

270928-69-3

Molecular Formula

C₅H₁₁Na₂O₇P

Molecular Weight

260.09

synonyms

(2S,3R)-2-Methyl-1,2,3,4-butanetetrol 4-(Dihydrogen Phosphate) Disodium Salt;  2-C-Methyl-D-erythritol 4-phosphate Disodium Salt;  MEP Disodium Salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.